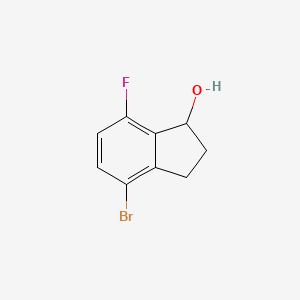

4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

Descripción general

Descripción

4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound used in scientific research. It is also known as BFDO and has a molecular formula of C9H8BrFO. This compound is used in various fields of research, including medicinal chemistry, organic synthesis, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Configuration Studies

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is significant as an intermediate in synthesizing biologically active compounds. A study by Prysiazhnuk et al. (2021) explored the synthesis and absolute configuration of stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, closely related to 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol. This was achieved through enzymatic kinetic resolution and biocatalytic esterification processes, proving its potential in synthetic chemistry applications (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

In Silico and In Vitro Applications

Research by Chandrasekhar et al. (2020) on urea and thiourea derivatives of 2,3-dihydro-1H-inden-1-amine, a compound structurally similar to 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol, revealed their potential antioxidant and anticancer activities. This study indicates the possible biological significance and therapeutic applications of such compounds (Chandrasekhar, Prasad, Venkataramaiah, Umapriya, Raju, Seshaiah, & Rajendra, 2020).

Chemistry and Synthesis

Another relevant study involves the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, indicating the role of 4-bromo-2-fluoro compounds in the synthesis of biologically significant compounds (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).

DNA Binding Studies

Studies on chiral Schiff Bases, including compounds similar to 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol, have revealed insights into the effect of remote substituents on DNA binding activity. Bora et al. (2021) synthesized new chiral Schiff Bases and explored their interaction with calf-thymus DNA, suggesting potential applications in understanding DNA interactions and drug design (Bora, Maiti, Singh, & Barman, 2021).

Propiedades

IUPAC Name |

4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVVNRITLSLCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2430797.png)

![3'-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2430799.png)

![(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2430800.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2430802.png)

![(E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2430811.png)

![(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2430814.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2430815.png)